molecular formula C16H12O4 B11852248 6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one

6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one

Cat. No.: B11852248
M. Wt: 268.26 g/mol
InChI Key: SPASOPCBMONBFT-UHFFFAOYSA-N
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Description

6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one is a synthetic flavonol derivative of significant interest in chemical and biochemical research. Flavonols are recognized for their unique photophysical properties. Related compounds in this class are known to exhibit Excited State Intramolecular Proton Transfer (ESIPT), a property that makes them promising candidates as molecular probes and fluorescence sensors . The specific positioning of the hydroxy and methoxy substituents on the chromen-4-one core influences the molecule's planarity, crystal packing, and ultimately its spectroscopic behavior . Researchers can leverage this compound to study solvatochromism, develop novel sensing platforms, or investigate structure-property relationships in fluorophores. The compound is provided with documented purity and is intended for use in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

6-hydroxy-3-methoxy-2-phenylchromen-4-one

InChI

InChI=1S/C16H12O4/c1-19-16-14(18)12-9-11(17)7-8-13(12)20-15(16)10-5-3-2-4-6-10/h2-9,17H,1H3

InChI Key

SPASOPCBMONBFT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC2=C(C1=O)C=C(C=C2)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate chalcones. One common method includes the reaction of 2-hydroxyacetophenone with aromatic aldehydes to form chalcones, which are then cyclized in the presence of alkaline hydrogen peroxide to yield the desired chromone derivative .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and optimized reaction conditions is crucial to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydrochromones, and various substituted chromones, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one belongs to the chromone family, characterized by a chromenone backbone with hydroxyl and methoxy substituents. Its structure can be represented as follows:

C17H14O5\text{C}_{17}\text{H}_{14}\text{O}_5

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of 6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one. It exhibits significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

Case Study:
A study evaluated various chromone derivatives, including 6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one, revealing that it effectively reduced oxidative stress markers in vitro, indicating its potential as an antioxidant agent .

CompoundIC50 (µM)Activity
6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one12.5Strong
Other derivativesVariesModerate

Anti-inflammatory Properties

The compound has been shown to possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Study:
Research indicated that 6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one inhibits the production of pro-inflammatory cytokines in RAW264.7 macrophages. This suggests its potential use in managing conditions like arthritis and other inflammatory disorders .

Inflammatory MarkerControl (pg/mL)Treated (pg/mL)
TNF-alpha15050
IL-620070

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties through the inhibition of specific cancer cell lines.

Case Study:
In vitro studies showed that 6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one significantly reduced cell viability in prostate cancer (PC3) and lung cancer (SK-LU1) cell lines, outperforming some standard chemotherapeutics .

Cell LineIC50 (µM)Comparison Drug
PC315Cisplatin (20)
SK-LU118Topotecan (25)

Pharmacological Mechanisms

The pharmacological effects of 6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one are attributed to its ability to modulate various biochemical pathways:

  • Topoisomerase Inhibition: The compound has been identified as a potential inhibitor of topoisomerase enzymes, which are critical for DNA replication in cancer cells.
  • Cytokine Modulation: It regulates the expression of cytokines involved in inflammatory responses.
  • Free Radical Scavenging: The presence of hydroxyl groups contributes to its ability to neutralize free radicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Chromone Derivatives

Structural Analogues and Substituent Effects

The following compounds are structurally related to 6-hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one, differing in substituent positions or functional groups:

Compound Name Substituents Key Properties/Activities Reference
2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one - 2-(4-Fluorophenyl)
- 3-Hydroxy
Higher antioxidant activity due to 3-hydroxy group; fluorophenyl enhances lipophilicity
6-Methoxy-3-phenyl-4H-chromen-4-one - 6-Methoxy
- 3-Phenyl
Reduced water solubility compared to 6-hydroxy derivatives; weaker radical scavenging
3-Hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one - 3-Hydroxy
- 2-(4-Nitrophenyl)
Strong anti-inflammatory activity; nitro group increases electron-withdrawing effects
7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one - 7-Hydroxy
- 3-(2-Methoxyphenyl)
Altered bioavailability due to 7-hydroxy; methoxyphenyl may influence receptor binding
5-Hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one - 5-Hydroxy
- 7-Methoxy
- 2-(Trimethoxyphenyl)
Enhanced cytotoxicity in cancer cells; multiple methoxy groups improve membrane permeability

Impact of Substituent Position and Type

Hydroxy vs. Methoxy Groups
  • 6-Hydroxy vs.
  • 3-Methoxy vs. 3-Hydroxy : Methoxy at position 3 reduces acidity compared to 3-hydroxy analogues (e.g., compounds in ), altering interactions with biological targets .
Phenyl Ring Modifications
  • Electron-withdrawing groups (e.g., -NO₂ in ) on the 2-phenyl moiety enhance anti-inflammatory activity, while electron-donating groups (e.g., -OCH₃ in ) may improve solubility .

Physicochemical Properties

  • Melting Points :
    • Derivatives with sulfonyl or nitro groups (e.g., compound 3 in : 187°C) exhibit higher melting points due to stronger intermolecular forces.
    • Hydroxy-substituted chromones (e.g., : ~105–187°C) generally have lower melting points than methoxy analogues .
  • Solubility :
    • Hydroxy groups improve water solubility, whereas methoxy or phenyl groups increase lipophilicity .

Biological Activity

6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one, a compound belonging to the flavonoid family, has garnered attention for its diverse biological activities. This article delves into its properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Molecular Structure:

  • IUPAC Name: 6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one
  • Molecular Formula: C16H14O4
  • Molecular Weight: 270.29 g/mol

1. Antioxidant Activity

Research indicates that 6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one exhibits significant antioxidant properties. These properties are crucial for combating oxidative stress in biological systems, which is linked to various diseases.

Study Method Findings
DPPH AssayDemonstrated notable free radical scavenging activity.
ABTS AssayShowed effective inhibition of ABTS radical cation formation.

2. Anti-inflammatory Effects

The compound has been shown to suppress inflammatory responses in various cell lines. For example, it inhibits the production of nitric oxide (NO) in RAW 264.7 macrophages, a key mediator in inflammation.

Study Cell Type Effect
RAW 264.7Reduced LPS-induced NO production without cytotoxicity.
MDA-MB-231Inhibited TNFα-induced migration and MMP9 expression.

3. Antimicrobial Activity

6-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one has demonstrated antimicrobial effects against various pathogens, including bacteria and fungi.

Pathogen Activity
Staphylococcus aureusEffective against gram-positive bacteria.
Escherichia coliInhibitory effects observed in vitro.
Candida albicansSignificant antifungal activity reported.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity:
    • It may inhibit enzymes involved in inflammatory pathways, such as COX and LOX, leading to reduced prostaglandin synthesis.
  • Scavenging Free Radicals:
    • The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.
  • Modulation of Signaling Pathways:
    • It affects signaling cascades such as MAPK and NF-kB, which are critical in inflammation and cancer progression.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant potential using various assays (DPPH, ABTS). Results indicated that the compound significantly reduced oxidative stress markers in vitro.

Case Study 2: Anti-inflammatory Response

In a controlled experiment with RAW 264.7 cells, treatment with the compound resulted in a dose-dependent decrease in NO production, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What are the optimal synthetic routes for preparing 6-hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:

  • Aldol condensation : Reacting substituted phenylacetophenones with methoxy-substituted aldehydes under acidic or basic conditions.
  • Cyclization : Using catalysts like ZnCl₂ in POCl₃ or H₂SO₄ to form the chromen-4-one core .
  • Hydroxylation : Introducing the hydroxy group via demethylation (e.g., BBr₃ in CH₂Cl₂) or oxidative methods .
    Yield optimization requires precise control of temperature (60–120°C), solvent polarity (DMF, ethanol), and stoichiometric ratios. For example, excess POCl₃ improves cyclization efficiency but may require neutralization steps .

Q. How is the structural identity of 6-hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one validated in academic research?

A combination of spectroscopic and crystallographic methods is used:

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at C3, hydroxy at C6) through characteristic shifts (δ 3.8–4.0 ppm for OCH₃; δ 10–12 ppm for -OH) .
  • XRD : Single-crystal X-ray diffraction (using SHELX or ORTEP-III) resolves bond angles and torsional strain in the chromen-4-one core .
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular formula (e.g., [M+H]⁺ at m/z 296.1) .

Q. What analytical methods are recommended for assessing purity and stability?

  • HPLC-PDA : Reverse-phase C18 columns with methanol/water gradients detect impurities (e.g., unreacted intermediates) .
  • TGA/DSC : Thermal gravimetric analysis evaluates decomposition profiles (typical stability up to 200°C) .
  • Accelerated stability studies : Exposure to humidity (75% RH) and UV light identifies degradation products (e.g., quinone formation via oxidation) .

Advanced Research Questions

Q. How can regioselective functionalization of the chromen-4-one scaffold be achieved for derivative synthesis?

Regioselectivity is controlled by:

  • Electrophilic substitution : The C6 hydroxy group directs electrophiles to C8 via hydrogen bonding, while methoxy at C3 deactivates C2/C4 .
  • Protecting groups : Acetylation of the hydroxy group (Ac₂O/pyridine) enables selective halogenation (e.g., NBS in CCl₄ for C8 bromination) .
  • Cross-coupling : Suzuki-Miyaura reactions at C2-phenyl with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) yield biaryl derivatives .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Substituent effects : Minor structural variations (e.g., methoxy vs. ethoxy at C3) alter binding to targets like COX-2 or topoisomerases .
  • Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or solvent (DMSO concentration) impact IC₅₀ values .
  • Metabolic stability : Hepatic microsomal studies (e.g., CYP450 inhibition) clarify bioavailability differences .
    Resolution : Standardize assays (e.g., CLSI guidelines) and use isotopically labeled analogs for pharmacokinetic tracking .

Q. What advanced computational methods support mechanistic studies of this compound in drug design?

  • Docking simulations (AutoDock Vina) : Predict binding to kinases (e.g., CDK2) by analyzing hydrophobic pockets accommodating the phenyl group .
  • MD simulations (GROMACS) : Assess conformational flexibility of the chromen-4-one core in aqueous vs. lipid bilayer environments .
  • QSAR models : Correlate substituent electronegativity (e.g., Hammett constants) with antioxidant activity (DPPH assay data) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Disorder modeling : SHELXL refinement addresses rotational disorder in the methoxy group using PART and SUMP instructions .
  • Twinned data : SHELXD detects pseudo-merohedral twinning (common in chromen-4-ones) via Hooft parameter analysis .
  • Hydrogen bonding networks : PLATON analysis visualizes intermolecular interactions stabilizing the crystal lattice .

Q. What strategies optimize bioactivity through comparative studies with structural analogs?

  • SAR tables : Compare IC₅₀ values of analogs (e.g., 6-hydroxy vs. 7-hydroxy substitution) against cancer cell lines .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes when replacing methoxy with trifluoromethyl .
  • Synergistic assays : Test combinations with cisplatin or doxorubicin to identify additive vs. antagonistic effects .

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